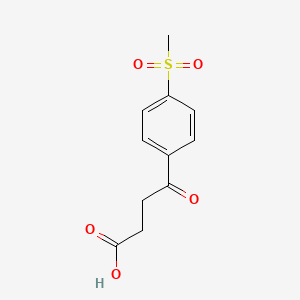

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid

Beschreibung

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid (CAS: 100632-57-3) is a substituted 4-oxobutanoic acid derivative with a methylsulfonyl (-SO₂CH₃) group at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₃NO₅S (molecular weight: 271.29 g/mol) . The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the compound's acidity and influencing its reactivity. This compound is notable as an intermediate in synthesizing pharmaceuticals like ibutilide .

Eigenschaften

IUPAC Name |

4-(4-methylsulfonylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S/c1-17(15,16)9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIRMIGGBFNYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345254 | |

| Record name | 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7028-79-7 | |

| Record name | 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid typically involves the reaction of 4-(Methylsulfonyl)phenylacetic acid with appropriate reagents. One common method includes the following steps:

Starting Material: 4-(Methylsulfonyl)phenylacetic acid.

Reagents: Morpholine and elemental sulfur.

Reaction Conditions: The reaction mixture is refluxed at 398 K for 2 hours, followed by the addition of a 3N solution of sodium hydroxide and further refluxing for 30 minutes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Wirkmechanismus

The mechanism of action of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets:

Molecular Targets: Cyclooxygenase-2 (COX-2) enzyme.

Pathways Involved: Inhibition of COX-2 leads to reduced production of prostaglandins, which are mediators of inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(4-(methylsulfonyl)phenyl)-4-oxobutanoic acid, highlighting differences in substituents, physical properties, and synthesis pathways:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound increases acidity (pKa ~1–2 for sulfonyl groups) compared to methyl (-CH₃, pKa ~4.5) or methoxy (-OCH₃, pKa ~10) substituents . This enhances solubility in polar solvents.

- Lipophilicity: Chlorine (-Cl) and adamantyl groups significantly increase logP values, favoring membrane permeability . The morpholine-sulfonyl group balances hydrophilicity and lipophilicity due to its heterocyclic oxygen .

- Steric Effects: Bulky groups (e.g., adamantyl in S1) may hinder binding to flat active sites but improve stability against metabolic degradation .

Biologische Aktivität

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid (CAS No. 7028-79-7) is a synthetic compound with potential therapeutic applications. Its structure features a methylsulfonyl group attached to a phenyl ring and a keto acid functionality, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure

The chemical structure of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid can be represented as follows:

The biological activity of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression. Notably, it has been studied for its selectivity towards cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory response.

1. Anti-inflammatory Activity

Several studies have demonstrated that compounds similar to 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid exhibit significant anti-inflammatory properties. For instance, derivatives with methylsulfonyl groups have shown enhanced selectivity for COX-2 inhibition compared to COX-1, making them promising candidates for treating inflammatory diseases.

A study reported that synthesized derivatives demonstrated good anti-inflammatory activity with IC50 values indicating effective inhibition of COX-2 . The following table summarizes the anti-inflammatory activity of related compounds:

| Compound Name | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| 4-(4-Methylsulfonyl)phenylbutanoic acid | 12 | Moderate | High |

| 2-(4-Methylsulfonyl)phenyl indole derivatives | 15 | Low | Very High |

2. Anticancer Activity

Research indicates that compounds with similar structures to 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid possess anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways.

For example, a study on methylsulfonyl-substituted phenolic compounds demonstrated their cytotoxic effects against human cancer cell lines such as HeLa and A549, with mechanisms involving the inhibition of topoisomerase and induction of mitochondrial apoptosis . The following table presents findings from recent studies on the anticancer effects:

| Cell Line | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 4-Methylsulfonyl derivative | 10 | Apoptosis induction via mitochondrial pathway |

| A549 | 4-Methylsulfonyl derivative | 15 | Topoisomerase inhibition |

| HCT116 | Related compound | 8 | Inhibition of cell proliferation |

Case Studies

- Case Study on COX-2 Inhibition : A molecular modeling study assessed the binding affinity of various methylsulfonyl-substituted compounds to COX-2. Results indicated that these compounds could effectively compete with arachidonic acid for binding sites, leading to reduced prostaglandin synthesis and subsequent inflammation .

- Case Study on Anticancer Activity : In vivo studies using xenograft models showed that treatment with methylsulfonyl phenolic derivatives led to significant tumor reduction in mice bearing human cancer cells. The mechanism was linked to the modulation of β-catenin signaling pathways, which are critical in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.